3-(Tert-butylamino)piperidin-2-one
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Overview
Description
3-(Tert-butylamino)piperidin-2-one is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and diverse range of applications. It belongs to the class of piperidine derivatives, which are known for their importance in the pharmaceutical industry and organic synthesis .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-(tert-butylamino)piperidin-2-one, are known to play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylamino)piperidin-2-one typically involves the reaction of piperidin-2-one with tert-butylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Tert-butylamino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the halogenated compound used.
Scientific Research Applications
3-(Tert-butylamino)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Piperidine: A basic structure similar to 3-(Tert-butylamino)piperidin-2-one but without the tert-butylamino group.
Piperidin-2-one: The parent compound without the tert-butylamino substitution.
N-substituted piperidines: Compounds with different substituents on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the tert-butylamino group, which imparts specific steric and electronic properties. These properties can enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(tert-butylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-7-5-4-6-10-8(7)12/h7,11H,4-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCDQOZFYRXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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